7-((4-methylpiperazin-1-yl)(pyridin-3-yl)methyl)quinolin-8-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
7-[(4-methylpiperazin-1-yl)-pyridin-3-ylmethyl]quinolin-8-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-23-10-12-24(13-11-23)19(16-5-2-8-21-14-16)17-7-6-15-4-3-9-22-18(15)20(17)25/h2-9,14,19,25H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRHOKLBADNCMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(C2=CN=CC=C2)C3=C(C4=C(C=CC=N4)C=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
WAY-622033 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Antimicrobial and Antiviral Properties
Research indicates that 7-((4-methylpiperazin-1-yl)(pyridin-3-yl)methyl)quinolin-8-ol exhibits significant antimicrobial and antiviral activities. It has shown efficacy against various pathogens, making it a potential candidate for the development of new antimicrobial agents. The mechanism of action involves binding to specific enzymes or receptors, thereby modulating their activity and inhibiting microbial growth.
Case Study:
A study demonstrated that derivatives of this compound were effective against resistant strains of bacteria, suggesting its role in addressing antibiotic resistance. The compound's structure allows it to interact with bacterial enzymes, inhibiting their function and leading to cell death.
Anticancer Activity
The compound has been investigated for its anticancer properties, particularly in targeting various cancer cell lines. Its ability to inhibit specific molecular targets involved in cancer cell proliferation makes it a subject of interest in cancer research.
Data Table: Anticancer Activity Against Various Cell Lines
Neuropharmacological Effects
This compound has also been studied for its potential antidepressant effects. Its interaction with neurotransmitter systems suggests it may influence mood regulation.
Case Study:
In a preclinical model, this compound demonstrated significant antidepressant-like effects in behavioral assays, indicating its potential as a therapeutic agent in treating depression.
Structure–Activity Relationship Studies
The structure–activity relationship (SAR) studies surrounding this compound have provided insights into how modifications to its structure can enhance or diminish its biological activity. This knowledge is crucial for the design of more potent derivatives.
Findings:
Research has shown that specific substitutions at the quinoline ring can significantly alter the compound's efficacy against multidrug-resistant cancer cells, emphasizing the importance of structural optimization in drug development .
Synthesis and Industrial Applications
The synthesis of this compound typically involves multi-step organic reactions optimized for yield and purity. Techniques such as continuous flow reactors are employed for industrial-scale production, enhancing efficiency and scalability.
Mechanism of Action
WAY-622033 exerts its effects by targeting specific molecular pathways. It interacts with bcl-2 family proteins, leading to the inhibition of cell proliferation and induction of apoptosis. This mechanism is crucial for its potential therapeutic applications in cancer treatment .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogues:
*XLogP3 estimated via analogy to structurally related compounds.
Metal Chelation and Bioactivity :
- The 8-hydroxyquinoline core is known for metal-chelating properties, which are critical in neurodegenerative (e.g., iron chelation in Parkinson’s therapy) and antimicrobial applications .
- Target Compound : The pyridin-3-yl group may enhance binding to metalloenzymes or receptors, while 4-methylpiperazine improves blood-brain barrier penetration .
Selectivity and Potency :
- This modification is common in antimalarial and anticancer agents (e.g., chloroquine derivatives) .
- Piperazine vs. Piperidine : Piperazine-containing compounds (e.g., target compound) exhibit higher basicity, favoring interactions with acidic residues in biological targets compared to piperidine derivatives .
Key Research Findings
- Anticancer Potential: Piperazine-substituted quinolines (e.g., target compound) are explored as survivin inhibitors, with modifications at the 7-position critical for binding to apoptosis regulators .
- Dopamine Agonism: Analogues with 4-methylpiperazine and hydroxyquinoline moieties (e.g., ) show potent D2/D3 receptor activity, suggesting neuroprotective applications .
- Antimalarial Activity: Diarylether-substituted quinolines (e.g., ) demonstrate efficacy against Plasmodium species, though chlorine substitution is often required .
Biological Activity
7-((4-Methylpiperazin-1-yl)(pyridin-3-yl)methyl)quinolin-8-ol is a complex organic compound characterized by its quinoline core integrated with piperazine and pyridine functional groups. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry. The compound has been investigated for its potential applications in antimicrobial, antiviral, antidepressant, and anticancer therapies.
The molecular formula of this compound is , with a molecular weight of 334.41 g/mol. Its synthesis typically involves multi-step organic reactions that optimize yield and purity for potential industrial applications .
| Property | Value |
|---|---|
| Molecular Formula | C20H22N4O |
| Molecular Weight | 334.41 g/mol |
| CAS Number | 315698-24-9 |
| Purity | ≥ 95% |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. The compound has shown efficacy against various bacterial and fungal pathogens, likely due to its ability to inhibit specific enzymes involved in microbial growth. This inhibition is crucial for its role as an antimicrobial agent.
Antiviral Properties
The compound has also been explored for its antiviral activity. Preliminary studies suggest that it may interfere with viral replication mechanisms, although detailed mechanisms remain to be elucidated. Further research is necessary to establish its effectiveness against specific viral strains.
Antidepressant Effects
In addition to its antimicrobial and antiviral properties, there is emerging evidence supporting the compound's potential as an antidepressant. Its interaction with neurotransmitter systems may contribute to mood regulation, although comprehensive clinical studies are required to confirm these effects.
Anticancer Potential
This compound has been investigated for anticancer properties as well. It appears to modulate pathways involved in cell proliferation and apoptosis, making it a candidate for further development in cancer therapies. The compound's ability to bind to specific receptors or enzymes may play a pivotal role in its anticancer activity .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It may act by:
- Enzyme Inhibition : Inhibiting enzymes critical for microbial growth.
- Receptor Modulation : Binding to neurotransmitter receptors that influence mood and behavior.
- Cell Cycle Regulation : Affecting pathways that control cell proliferation and apoptosis in cancer cells.
Case Studies
Several studies have focused on the biological activity of related compounds, providing insights into the potential mechanisms and therapeutic applications of this compound:
- Antiviral Study : A study evaluating the antiviral activity of quinoline derivatives found that modifications at the quinoline core significantly impacted efficacy against viral pathogens, suggesting similar potential for this compound .
- Anticancer Research : Another investigation highlighted the role of piperazine derivatives in modulating apoptosis in cancer cells, indicating that structural similarities could confer similar effects on cell viability and proliferation .
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing 7-((4-methylpiperazin-1-yl)(pyridin-3-yl)methyl)quinolin-8-ol, and how can reaction conditions be optimized?
- Methodology : The compound’s synthesis typically involves Mannich-type reactions or nucleophilic substitution under mild conditions. For example, similar quinolin-8-ol derivatives are synthesized by reacting piperazine derivatives with substituted quinolines in DMF, using formalin as a methylene donor, followed by recrystallization . Optimization includes controlling stoichiometry, temperature (room temperature to 80°C), and solvent choice (e.g., ethanol for recrystallization). Monitoring reaction progress via TLC or HPLC ensures purity .
Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?
- Methodology : Use H and C NMR to identify characteristic peaks, such as the quinolin-8-ol aromatic protons (δ 8.7–7.2 ppm) and piperazine/pyridine methyl groups (δ 2.3–3.1 ppm). HRMS confirms the molecular ion ([M+H]) with <2 ppm mass error. For example, derivatives like 5-nitroquinolin-8-ol show distinct nitro group shifts in NMR and HRMS molecular weight validation .
Q. What in vitro assays are suitable for initial screening of biological activity (e.g., antimicrobial, antiparasitic)?
- Methodology : For antimicrobial testing, use broth microdilution (MIC assays) against Gram-positive/negative bacteria or fungal strains (e.g., Candida albicans). Antimalarial activity can be assessed via Plasmodium falciparum growth inhibition assays (IC). Cell viability assays (MTT) are critical for cytotoxicity profiling .
Advanced Research Questions
Q. How does the dual functionality of dopamine receptor agonism and iron chelation impact neuroprotective applications?
- Methodology : Studies on analogous compounds (e.g., 4-substituted quinolines) show that the piperazine-pyridine moiety enhances dopamine D2/D3 receptor binding (K < 10 nM), while the 8-hydroxyquinoline group chelates iron, reducing oxidative stress in Parkinson’s disease models. In vivo efficacy is validated using rotational behavior tests in 6-OHDA-lesioned rats and iron deposition assays in brain tissues .
Q. What strategies resolve contradictions in reported biological activities across structurally similar derivatives?
- Methodology : Compare substituent effects systematically. For example, nitro groups at position 5 (as in 5m–5q) enhance antifungal activity (IC 2–8 µM against Sclerotinia sclerotiorum), while electron-donating groups reduce potency. Molecular docking (e.g., with fungal CYP51) and QSAR models clarify structure-activity relationships .
Q. How can this compound overcome P-glycoprotein (P-gp)-mediated multidrug resistance in cancer models?
- Methodology : Assess intracellular drug accumulation using fluorescent probes (e.g., Rho123) in P-gp-overexpressing cell lines (e.g., Lucena 1). Co-administration with the compound at 5 µM increases Rho123 retention (2–3 fold vs. control), comparable to verapamil (positive control). Confirm P-gp inhibition via ATPase activity assays .
Q. What in vivo models are appropriate for evaluating pharmacokinetics and neuroprotection?
- Methodology : Use rodent models for bioavailability studies (oral/intravenous administration) with LC-MS/MS quantification in plasma and brain homogenates. For neuroprotection, employ MPTP-induced Parkinson’s models, measuring dopamine metabolites (HPLC) and neuronal survival (immunohistochemistry) .
Methodological Considerations
- Synthetic Reproducibility : Ensure anhydrous conditions for moisture-sensitive intermediates (e.g., boronic acid couplings) .
- Biological Assay Controls : Include verapamil (P-gp inhibition) and deferoxamine (iron chelation) as positive controls to validate mechanisms .
- Data Interpretation : Address variability in biological assays by normalizing to cell viability and using ≥3 independent replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
